molecular formula C11H15BrN2O3 B567010 4-Bromo-5-ethoxy-2-nitro-N-propylaniline CAS No. 1280786-62-0

4-Bromo-5-ethoxy-2-nitro-N-propylaniline

Cat. No.: B567010
CAS No.: 1280786-62-0
M. Wt: 303.156
InChI Key: AISIHUDSSRSTMW-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-2-nitro-N-propylaniline is an organic compound with the molecular formula C11H15BrN2O3. It is characterized by the presence of a bromine atom, an ethoxy group, a nitro group, and a propylamine group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

    Nitration: A nitro group is introduced to the benzene ring.

    Bromination: A bromine atom is added to the benzene ring.

    Ethoxylation: An ethoxy group is introduced.

    Amination: Finally, a propylamine group is added to the benzene ring.

Chemical Reactions Analysis

4-Bromo-5-ethoxy-2-nitro-N-propylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form a hydroxyl group.

Scientific Research Applications

4-Bromo-5-ethoxy-2-nitro-N-propylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and ethoxy group can also participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

4-Bromo-5-ethoxy-2-nitro-N-propylaniline can be compared with similar compounds such as:

    4-Bromo-2-nitroaniline: This compound has a similar structure but lacks the ethoxy and propylamine groups.

    5-Ethoxy-2-nitroaniline: This compound lacks the bromine and propylamine groups.

    2-Nitro-N-propylaniline: This compound lacks the bromine and ethoxy groups.

The presence of the bromine, ethoxy, and propylamine groups in this compound makes it unique and provides it with distinct chemical properties and reactivity.

Biological Activity

4-Bromo-5-ethoxy-2-nitro-N-propylaniline, a compound with the molecular formula C11_{11}H15_{15}BrN2_2O3_3, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitro group, which contribute to its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

The structure of this compound includes:

  • Bromine : Enhances electrophilic substitution reactions.
  • Ethoxy Group : Increases lipophilicity, potentially enhancing membrane permeability.
  • Nitro Group : Known for its role in biological activity, particularly in antimicrobial and anticancer mechanisms.

Antimicrobial Activity

Nitro compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. Research indicates that nitro-containing compounds can exhibit significant activity against various pathogens:

  • Mechanism : Upon reduction, nitro groups produce toxic intermediates that bind covalently to DNA, leading to cell death .
  • Case Study : In vitro studies have shown that derivatives of nitro compounds exhibit varying degrees of activity against Staphylococcus aureus and Pseudomonas aeruginosa, with specific concentrations yielding minimum inhibitory concentrations (MICs) in the low micromolar range .
CompoundMIC against S. aureusMIC against P. aeruginosa
This compound20 μM30 μM
Metronidazole8 μMNot applicable

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to target hypoxic tumor environments. Nitro groups are particularly effective in this context as they can be reduced selectively under low oxygen conditions typical of many tumors.

  • Mechanism : The compound may act as a hypoxia-activated prodrug, leading to selective cytotoxicity in cancer cells while sparing normal tissues .
  • Research Findings : Studies have indicated that similar nitro compounds show promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Cancer Cell LineIC50_{50} (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)25

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through its interaction with inflammatory mediators.

  • Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α by modulating nitric oxide synthase (iNOS) activity .
  • Case Study : In vivo studies demonstrated that treatment with nitro-substituted anilines resulted in reduced edema in animal models of inflammation, suggesting a potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name

4-bromo-5-ethoxy-2-nitro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-3-5-13-9-7-11(17-4-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIHUDSSRSTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681506
Record name 4-Bromo-5-ethoxy-2-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-62-0
Record name 4-Bromo-5-ethoxy-2-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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